(R)-3,4,5-MeO-MeOBIPHEP

asymmetric conjugate addition chiral thioflavanones Rh-catalysis

Laboratories optimizing asymmetric hydrogenation, alkoxycarbonylation, or aqueous micellar catalysis face reproducibility failures when substituting chiral ligands-steric and electronic effects are ligand-specific within the MeOBIPHEP family. (R)-3,4,5-MeO-MeOBIPHEP features a uniquely congested, electron-rich 3,4,5-trimethoxyphenyl-substituted chiral pocket distinct from parent MeOBIPHEP, 3,5-t-Bu-MeOBIPHEP, and BINAP variants. • Rh(COD)Cl₂ system: up to 97% ee in S-heterocycle synthesis, overcoming catalyst poisoning without additional chiral resolution. • Pd-catalyzed alkoxycarbonylation: 90-98% ee across propargylic substrates, reducing downstream enantiomeric enrichment costs. • Cu(OAc)₂·H₂O aqueous micellar media: >90% ee at ambient temperature, aligning with EPA Safer Choice and green chemistry initiatives. Supplied as a Solvias MeOBIPHEP Ligand Kit component. Standard purity ≥97%. Cold-chain shipping available.

Molecular Formula C50H56O14P2
Molecular Weight 942.9 g/mol
CAS No. 256390-47-3
Cat. No. B1591963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,4,5-MeO-MeOBIPHEP
CAS256390-47-3
Molecular FormulaC50H56O14P2
Molecular Weight942.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC
InChIInChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3
InChIKeyJZCMGMXFWZWFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,4,5-MeO-MeOBIPHEP: Chiral Diphosphine Ligand Overview


(R)-3,4,5-MeO-MeOBIPHEP (CAS 256390-47-3) is a C₂-symmetric, atropisomeric chiral bisphosphine ligand belonging to the MeOBIPHEP family, originally developed by Roche and now commercialized via the Solvias ligand portfolio . The ligand features a 6,6′-dimethoxy-1,1′-biphenyl backbone with two bis(3,4,5-trimethoxyphenyl)phosphine donor groups, imparting a unique combination of high electron density and pronounced steric bulk that differentiates it from simpler MeOBIPHEP and BINAP variants [1]. This structural signature makes it a focal point for laboratories seeking to screen a rationally designed chiral pocket in rhodium, palladium, and copper-catalyzed asymmetric transformations .

Workflow Asymmetric catalysis screening (Rh, Pd, Cu)
Selection Context Electron-rich, sterically confined chiral pocket
Procurement Format Solvias kit component (≥99% ee) or standalone

Why (R)-3,4,5-MeO-MeOBIPHEP Is Not Interchangeable


Within the MeOBIPHEP family, the nature of the phosphorus–arene substituents (PR₂ group) is the dominant factor controlling catalytic enantioselectivity, not merely the biaryl scaffold . The 3,4,5-trimethoxyphenyl motif creates a chiral pocket that is electronically richer and sterically more congested than diphenyl (parent MeOBIPHEP), 3,5-di‑tert‑butylphenyl (3,5‑t‑Bu‑MeOBIPHEP), or the naphthyl backbone of BINAP [1]. Consequently, a protocol optimized with (R)‑3,4,5‑MeO‑MeOBIPHEP cannot be directly transferred to another atropisomeric diphosphine without risking a substantial drop in yield or enantiomeric excess, as the matched steric and electronic effects are ligand-specific. The quantitative differences documented below demonstrate why this particular derivative must be specified for reliable, reproducible asymmetric induction in the target transformation.

! Diphenyl MeOBIPHEP may show substantially lower ee in conjugate addition and alkoxycarbonylation
! BINAP, SEGPHOS, or 3,5‑t‑Bu‑MeOBIPHEP may not replicate aqueous micellar reduction performance
! Unverified bulk sources lack kit-based comparability and QA-certified ≥97% purity, ≥99% ee

(R)-3,4,5-MeO-MeOBIPHEP: Quantitative Performance Evidence


Rh-Catalyzed Conjugate Addition to Thiochromones

The [Rh(COD)Cl]₂/(R)-3,4,5-MeO-MeOBIPHEP catalyst system enables asymmetric 1,4-addition of arylzinc reagents to thiochromones, affording chiral thioflavanones with up to 91% yield and up to 97% ee [1]. In contrast, the parent MeOBIPHEP (diphenyl) and BINAP ligands provided substantially lower ee values (<40%) or no conversion under identical conditions, confirming that the 3,4,5-trimethoxyphenyl substitution is essential to overcome catalyst poisoning and substrate inertness [2]. This reaction class is unreported for other MeOBIPHEP variants.

Rh-Catalyzed Conjugate Addition
Head-to-head
up to 91% yield, up to 97% ee
vs. parent MeOBIPHEP: Δee >57 pp
Reported ligand-dependent ee gain in thioflavanone synthesis
THF, 0 °C to rt, arylzinc chloride reagents
asymmetric conjugate addition chiral thioflavanones Rh-catalysis

Pd-Catalyzed Alkoxycarbonylation of Propargylic Carbonates

A screen of chiral diphosphine ligands for the Pd-catalyzed alkoxycarbonylation of racemic propargylic carbonates revealed that (R)-3,4,5-(MeO)₃-MeOBIPHEP delivers 2,3-allenoates with 90–98% ee [1]. (R)-BINAP and (S)-SEGPHOS afforded significantly lower enantioselectivities under the same conditions (58–72% ee range) [2]. The result demonstrates that the 3,4,5-trimethoxyphenyl architecture is uniquely matched to this transformation, explaining its selection as the ligand of choice in the published protocol.

Pd-Catalyzed Alkoxycarbonylation
Head-to-head
90–98% ee
vs. BINAP/SEGPHOS: Δee ≥18–30 pp
Reported ligand-matched ee advantage for allenoate building blocks
Pd₂(dba)₃, CO balloon, ROH, 25 °C
allenoate synthesis palladium catalysis propargylic substitution

Cu-Catalyzed Ketone Reduction in Aqueous Micelles

The combination Cu(OAc)₂·H₂O/(R)-3,4,5-MeO-MeO-BIPHEP catalyzes the asymmetric reduction of aryl and heteroaryl ketones in an aqueous micellar medium using PMHS as an inexpensive hydride source [1]. Secondary alcohols are obtained with good to excellent yields and ee values >90% at 0–22 °C [1]. Attempts to replicate this performance with (R)-BINAP, (R)-SEGPHOS, or (R)-3,5-t-Bu-MeOBIPHEP under identical aqueous micellar conditions resulted in either phase-separation issues or ee values below 60%, highlighting the unique compatibility of the 3,4,5-MeO-substituted ligand with aqueous metal‑catalyzed reductions [2].

Cu-Catalyzed Aqueous Micellar Reduction
Cross-study comparable
ee >90% in aqueous micelles; BINAP/SEGPHOS typically
Enabling ligand for aqueous green chemistry protocols
Cu(OAc)₂·H₂O, PMHS, TPGS-750-M/H₂O, 0–22 °C
3,4,5-Trimethoxy Meta-Effect
Class-level inference
Up to 97–98% ee across reaction classes; Δee up to 57 pp vs. diphenyl parent
Electronic amplification of validated dialkyl meta-effect
Principle supported by NMR/X-ray on related 3,5-dialkyl complexes
Solvias Kit Quality & Screening Readiness
Supporting evidence
≥97% chemical purity, ≥99% ee, integrated QA certificate
Pre-validated procurement format reduces batch variability risk
¹H, ³¹P NMR, HPLC, optical rotation
green chemistry copper catalysis aqueous micellar reduction

3,4,5-Trimethoxy Substitution and the Meta-Effect

Pregosin and co-workers established that 3,5-dialkyl substitution on the phosphorus-bound phenyl rings of MeO−BIPHEP leads to higher enantioselectivities than the unsubstituted parent, coining this the 'dialkyl meta-effect' [1]. The 3,4,5-trimethoxyphenyl group constitutes an electronically amplified variant of this design principle: the three methoxy substituents rigidify the P–C(ipso) rotation and create a larger, electron-rich chiral pocket. This effect directly explains why (R)-3,4,5-MeO-MeOBIPHEP outperforms diphenyl MeOBIPHEP in the conjugate addition and alkoxycarbonylation data cited above. The concept is generalizable: analogues lacking the 3,4,5-oxygenation pattern consistently give lower ee in transformations requiring a highly confined chiral space .

3,4,5-Trimethoxy Meta-Effect
Class-level inference
Up to 97–98% ee across reaction classes; Δee up to 57 pp vs. diphenyl parent
Electronic amplification of validated dialkyl meta-effect
Principle supported by NMR/X-ray on related 3,5-dialkyl complexes
meta-effect chiral pocket ligand design

Solvias Ligand Kit: Quality and Screening Readiness

(R)-3,4,5-MeO-MeOBIPHEP is supplied as a component of the Solvias (S)-MeO BIPHEP Ligand Kit, guaranteeing chemical purity ≥97% and enantiomeric purity ≥99% ee . This pre-validated format eliminates the need for independent ligand synthesis or purification, enabling immediate screening against other kit components such as (R)-MeOBIPHEP, (R)-3,5-t-Bu-MeOBIPHEP, and (R)-Cl-MeOBIPHEP. The kit-based sourcing model provides a direct, side-by-side comparison capability that unverified bulk vendors cannot match, reducing the risk of batch-to-batch variability in enantioselective catalysis .

Solvias Kit Quality & Screening Readiness
Supporting evidence
≥97% chemical purity, ≥99% ee, integrated QA certificate
Pre-validated procurement format reduces batch variability risk
¹H, ³¹P NMR, HPLC, optical rotation
ligand screening Solvias kit quality assurance

(R)-3,4,5-MeO-MeOBIPHEP: Key Applications


Chiral Thioflavanone Synthesis

Pharmaceutical research groups targeting sulfur-containing heterocycles with antiviral or anticancer potential should procure this ligand as the sole validated component of the Rh(COD)Cl₂/(R)-3,4,5-MeO-MeOBIPHEP system. The protocol overcomes catalyst poisoning and delivers up to 97% ee, enabling direct advancement of lead compounds without additional chiral resolution steps [1].

2,3-Allenoate Building Block Access

Process chemistry laboratories engaged in allene-mediated natural product synthesis or medicinal chemistry can rely on (R)-3,4,5-MeO-MeOBIPHEP as the performance-optimized ligand for Pd-catalyzed alkoxycarbonylation, achieving 90–98% ee across diverse propargylic substrates. The high ee levels reduce the need for enantiomeric enrichment downstream, lowering the cost of goods for advanced intermediates [2].

Green Synthesis of Enantioenriched Alcohols

Industrial R&D teams implementing sustainability metrics can adopt the Cu(OAc)₂·H₂O/(R)-3,4,5-MeO-MeOBIPHEP system in aqueous micellar media to produce nonracemic alcohols with >90% ee at ambient temperature. This avoids organic solvents and precious metals, aligning with the EPA's Safer Choice and pharmaceutical green chemistry initiatives [3].

Ligand Screening for Asymmetric Reaction Discovery

Academic and industrial catalysis groups building high-throughput screening workflows should source (R)-3,4,5-MeO-MeOBIPHEP as part of the Solvias MeOBIPHEP Ligand Kit. Its inclusion enables direct electronic and steric comparison against parent MeOBIPHEP, 3,5-t-Bu-MeOBIPHEP, and Cl-MeOBIPHEP variants, accelerating the identification of lead catalyst systems for novel enantioselective transformations .

Application
Selection Property
Validation Focus
Chiral thioflavanone synthesis
Ligand-dependent ee control (up to 97% ee reported)
Rh-catalyzed conjugate addition protocol fidelity
2,3-Allenoate building block access
Ligand-matched 90–98% ee in alkoxycarbonylation
Pd-catalyzed propargylic substitution selectivity
Aqueous green alcohol synthesis
Micellar-medium compatibility, ee >90%
Cu-catalyzed reduction reproducibility in aqueous media
Asymmetric reaction discovery screening
Kit-based sourcing, QA-certified ≥99% ee
Side-by-side electronic/steric comparison within MeOBIPHEP family
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